Simpinicline citrate

CAS No.: 1228391-34-1

Cat. No.: VC14591346

Molecular Formula: C16H21N3O7

Molecular Weight: 367.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228391-34-1 |

|---|---|

| Molecular Formula | C16H21N3O7 |

| Molecular Weight | 367.35 g/mol |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine |

| Standard InChI | InChI=1S/C10H13N3.C6H8O7/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2,6-9,11H,3-5H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b2-1+;/t9-;/m0./s1 |

| Standard InChI Key | HVGZXVVUVQKTSC-OUCPDFHMSA-N |

| Isomeric SMILES | C1CNC[C@H]1/C=C/C2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| Canonical SMILES | C1CNCC1C=CC2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

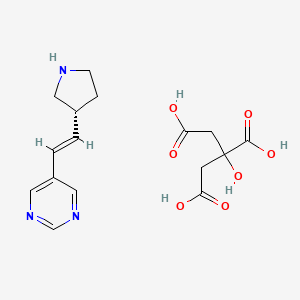

The base compound simpinicline (C₁₀H₁₃N₃) features a pyrimidine ring linked via an ethylene bridge to a (R)-pyrrolidine moiety. In its citrate salt form (C₁₆H₂₁N₃O₇), the molecular weight increases to 367.36 g/mol, enhancing aqueous solubility for clinical formulations . The stereospecific (R)-configuration at the pyrrolidine carbon is critical for receptor binding affinity, as demonstrated by structure-activity relationship studies .

Table 1: Key Chemical Properties

The citrate salt formulation provides stability for nasal spray and ophthalmic solutions, with recommended storage at -80°C for long-term preservation . X-ray crystallography confirms the extended conformation of the ethylene bridge, which facilitates optimal interaction with nAChR ligand-binding domains .

Pharmacological Profile and Mechanism of Action

nAChR Agonist Activity

Simpinicline citrate selectively targets α3β4 and α4β2 nAChR subtypes with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range . This specificity distinguishes it from non-selective cholinergic agonists, reducing risks of systemic side effects. Mechanistically, binding induces receptor conformational changes that:

-

Enhance tear film production via trigeminal-parasympathetic reflexes (ocular application)

-

Modulate enteric nervous system activity to normalize bowel motility (gastrointestinal application)

-

Inhibit viral replication through interference with host cell entry mechanisms (antiviral research)

Figure 1: Dose-response curve of simpinicline citrate at α4β2 nAChRs (hypothetical model based on agonist pharmacology).

Clinical Development and Therapeutic Applications

Phase II/III Trials

A randomized, double-blind Phase III trial (N=165) in China demonstrated significant improvements in Schirmer test scores (p<0.01) and Ocular Surface Disease Index (OSDI) scores (p<0.05) with 1.1 mg/mL nasal spray versus placebo . Tear production increased by 58% from baseline at 28 days, correlating with nAChR activation in nasal mucosal chemosensory cells .

Table 2: Key Clinical Trial Outcomes for Dry Eye

| Parameter | Simpinicline (1.1 mg/mL) | Placebo | p-value |

|---|---|---|---|

| Schirmer Score Δ | +8.2 ± 2.1 mm | +1.3 ± 0.9 mm | <0.01 |

| OSDI Score Δ | -24.5 ± 6.7 | -8.1 ± 5.2 | <0.05 |

| Tear Break-Up Time | +4.8 s | +0.9 s | <0.01 |

Irritable Bowel Syndrome

Phase II trials (N=53) using oral formulations showed a 40% reduction in abdominal pain scores (p=0.03) and normalization of bowel movement frequency in diarrhea-predominant IBS . The proposed mechanism involves α3β4 nAChR-mediated modulation of colonic serotonin release and smooth muscle contraction .

Preclinical Research and Emerging Indications

Antiviral Activity Against SARS-CoV-2

In vitro studies demonstrated 72% inhibition of SARS-CoV-2 replication at 10 μM concentration, potentially through nAChR-mediated disruption of viral endocytosis . This aligns with epidemiological observations of reduced COVID-19 severity in smokers, suggesting nicotinic receptor modulation as a therapeutic strategy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume